molecular formula C21H18N4O B12207561 1-(1H-benzimidazol-2-yl)-6-(3-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(1H-benzimidazol-2-yl)-6-(3-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B12207561
M. Wt: 342.4 g/mol
InChI Key: JBULLGGIBFROGV-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-2-yl)-6-(3-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that features a benzimidazole ring fused with an indazole structure

Preparation Methods

The synthesis of 1-(1H-benzimidazol-2-yl)-6-(3-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core, followed by cyclization with appropriate reagents to form the indazole ring . Industrial production methods may involve optimized reaction conditions such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

1-(1H-benzimidazol-2-yl)-6-(3-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(1H-benzimidazol-2-yl)-6-(3-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-6-(3-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The benzimidazole and indazole rings allow the compound to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the desired biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-6-(3-methylphenyl)-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C21H18N4O/c1-13-5-4-6-14(9-13)15-10-19-16(20(26)11-15)12-22-25(19)21-23-17-7-2-3-8-18(17)24-21/h2-9,12,15H,10-11H2,1H3,(H,23,24)

InChI Key

JBULLGGIBFROGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CC3=C(C=NN3C4=NC5=CC=CC=C5N4)C(=O)C2

Origin of Product

United States

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